molecular formula C22H22Cl3N5O3S B2912047 4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide CAS No. 389074-01-5

4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide

Cat. No.: B2912047
CAS No.: 389074-01-5
M. Wt: 542.86
InChI Key: VZHQCMZIPMCDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide is a sulfonamide derivative featuring a 4,6-dimethylpyrimidin-2-yl sulfamoyl group linked to a para-substituted benzene ring. Its structure includes a trichloroethylamino bridge connecting the sulfamoylphenyl moiety to a 4-methylbenzamide group.

Properties

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl3N5O3S/c1-13-4-6-16(7-5-13)19(31)29-20(22(23,24)25)28-17-8-10-18(11-9-17)34(32,33)30-21-26-14(2)12-15(3)27-21/h4-12,20,28H,1-3H3,(H,29,31)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHQCMZIPMCDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)aniline under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Sulfamoyl-Pyrimidine Motif

The 4,6-dimethylpyrimidin-2-yl sulfamoyl group is a recurring feature in sulfonamide drugs like sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide). Key comparisons include:

Property Target Compound Sulfamethazine
Molecular Weight ~600 g/mol (estimated) 278.33 g/mol
Functional Groups Trichloroethylamino, 4-methylbenzamide 4-aminophenyl, no halogenated or benzamide substituents
Hydrogen-Bonding Capacity Amide N–H, sulfonamide S=O, pyrimidine N atoms Sulfonamide S=O, pyrimidine N, and amine N–H
Crystallographic Features Likely complex packing due to bulky substituents (trichloroethyl, benzamide) Forms co-crystals with carboxylic acids via R22(8) motifs

Comparison with Sulfonamide-Schiff Base Derivatives

Schiff bases derived from sulfamethazine (e.g., 4-[(5-chloro-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) exhibit metal-chelating properties and antimicrobial activity .

Property Target Compound Schiff Base Derivatives
Metal Binding Limited (no Schiff base or chelating groups) Forms octahedral Co(II)/Ni(II)/Cu(II) complexes
Bioactivity Unknown (predicted enzyme inhibition) Antibacterial (e.g., Bacillus subtilis), antifungal
Synthetic Complexity Multi-step (sulfamoylation, amidation) Condensation of sulfonamides with aldehydes

Key Insight : The absence of a Schiff base moiety in the target compound likely eliminates metal-binding capacity but may improve metabolic stability compared to Schiff base analogues.

Comparison with Pyrimidine-Benzamide Hybrids

Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) share pyrimidine and benzamide motifs but differ in core scaffolds.

Property Target Compound Pyrimidine-Benzamide Hybrids
Core Structure Benzamide linked via trichloroethyl to sulfamoylpyrimidine Pyrazolo-pyrimidine fused with chromenone
Halogenation Trichloroethyl group Fluorine substituents
Pharmacokinetics High logP (predicted) due to trichloroethyl Moderate logP (fluorine enhances bioavailability)

Key Insight : Fluorinated analogues (e.g., Example 53) may exhibit better solubility and target affinity, whereas the trichloroethyl group in the target compound could enhance persistence in lipid-rich tissues.

Biological Activity

4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC16H19Cl3N4O2S
Molecular Weight407.76 g/mol
IUPAC NameThis compound

Research indicates that this compound may function as an inhibitor of specific enzymes involved in cellular processes. Notably, studies have shown its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The binding affinity of the compound to DHFR has been quantified through molecular docking studies, revealing a strong interaction with the enzyme's active site .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of several standard antibiotics, suggesting enhanced potency.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies, it exhibited cytotoxic effects against cancer cells derived from breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

  • Inhibition of Dihydrofolate Reductase :
    • A study conducted by Omar et al. (2022) reported that the compound showed promising results in inhibiting DHFR with a binding free energy of approximately -9.0 kcal/mol . This suggests a strong interaction with the enzyme that could lead to effective therapeutic applications.
  • Antimicrobial Efficacy :
    • A recent investigation into the antimicrobial activity of related compounds highlighted that derivatives similar to this compound demonstrated significant activity against resistant bacterial strains .
  • Cytotoxicity in Cancer Cells :
    • In vitro studies on human cancer cell lines showed that this compound effectively induced apoptosis and inhibited cell proliferation. The IC50 values were significantly lower than those observed for traditional chemotherapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.